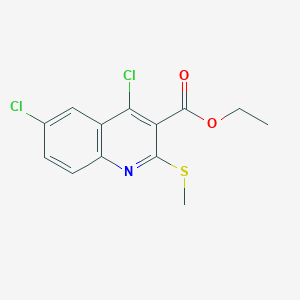

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Description

Systematic Nomenclature and Chemical Identity

This compound represents a sophisticated quinoline derivative with multiple functional groups that contribute to its unique chemical properties and reactivity patterns. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the position and nature of each substituent on the quinoline ring system. The compound's molecular formula C₁₃H₁₁Cl₂NO₂S reflects its complex structural composition, incorporating thirteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The chemical identity of this compound is firmly established through multiple analytical techniques and database entries. The Chemical Abstracts Service registry number 227958-96-5 provides unique identification within the global chemical literature. The molecular weight of 316.2 grams per mole positions it within the range typical of complex organic pharmaceutical intermediates. Additional identifying characteristics include the Molecular Design Limited number MFCD00276616 and PubChem Compound Identifier 2736409, which facilitate comprehensive database searches and cross-referencing across scientific literature.

Physical characterization data reveals important properties that define the compound's handling and storage requirements. The melting point range of 133-135 degrees Celsius indicates good thermal stability under standard laboratory conditions. The compound exists as a crystalline solid at room temperature, with the amber glass bottle packaging typically used for light-sensitive materials suggesting potential photolability. These physical properties are consistent with other halogenated quinoline derivatives and provide practical guidance for synthetic applications and purification procedures.

The structural complexity of this compound is further emphasized by its multiple synonymous names in chemical databases. Alternative designations include ethyl 4,6-dichloro-2-methylsulfanylquinoline-3-carboxylate and 4,6-dichloro-3-(ethoxycarbonyl)-2-(methylthio)quinoline, each highlighting different aspects of the molecular architecture. These varied nomenclature systems reflect the compound's significance across different research disciplines and its recognition in diverse chemical databases worldwide.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂NO₂S | |

| Molecular Weight | 316.2 g/mol | |

| CAS Number | 227958-96-5 | |

| Melting Point | 133-135°C | |

| PubChem CID | 2736409 | |

| MDL Number | MFCD00276616 |

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834. Runge's initial extraction of quinoline from coal tar, which he termed "leukol" meaning "white oil" in Greek, established the foundation for what would become one of the most important classes of heterocyclic compounds in medicinal chemistry. This historical milestone marked the beginning of systematic investigations into nitrogen-containing aromatic heterocycles that would ultimately lead to the sophisticated derivatives we study today.

The evolution of quinoline chemistry accelerated throughout the nineteenth century with contributions from multiple researchers who recognized the potential of these compounds. French chemist Charles Gerhardt's work in 1842, involving the dry distillation of naturally occurring alkaloids such as quinine and strychnine with potassium hydroxide, produced compounds initially thought to be distinct from Runge's quinoline. The eventual recognition by German chemist August Hoffmann that these apparent isomers were actually identical compounds containing different impurities demonstrated the importance of purification techniques in heterocyclic chemistry and established precedents for modern analytical approaches.

The historical significance of quinoline research extends far beyond academic curiosity, encompassing practical applications that have saved countless lives. The isolation of quinine from cinchona bark by Pierre-Joseph Pelletier and Joseph-Bienaim Caventou in 1820 represented a watershed moment in medicinal chemistry. Friedrich Ferdinand Runge's earlier isolation of "China base" in 1819, followed by the definitive structural work of Paul Rabe in 1908, established the chemical foundation upon which modern quinoline derivatives are built. These historical developments created the intellectual framework necessary for understanding complex quinoline derivatives like this compound.

The transition from naturally occurring quinoline alkaloids to synthetic derivatives represents a crucial phase in heterocyclic chemistry development. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in natural sources, providing inspiration for synthetic chemists to develop novel derivatives with enhanced properties. The recognition that 4-Hydroxy-2-alkylquinolines are involved in antibiotic resistance mechanisms has further emphasized the importance of quinoline chemistry in addressing contemporary medical challenges. This historical progression from natural product isolation to synthetic derivative development provides the intellectual foundation for understanding the significance of complex synthetic quinoline derivatives.

Modern quinoline research builds upon these historical foundations while incorporating advanced synthetic methodologies and analytical techniques. The development of compounds like this compound represents the culmination of nearly two centuries of incremental advances in heterocyclic chemistry. The ability to introduce multiple functional groups with precise positional control reflects the maturation of synthetic organic chemistry and demonstrates how historical discoveries continue to influence contemporary research directions in pharmaceutical development and materials science.

Significance as a Multifunctional Quinoline Scaffold

This compound exemplifies the concept of a multifunctional scaffold in modern synthetic chemistry, incorporating multiple reactive sites that enable diverse chemical transformations and biological interactions. The quinoline ring system itself serves as a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities including antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic properties. The specific substitution pattern of this compound enhances these inherent properties while introducing additional functionalities that expand its synthetic utility and potential applications.

The strategic placement of chlorine atoms at positions 4 and 6 creates electron-deficient sites that facilitate nucleophilic substitution reactions, making the compound an excellent electrophilic partner in various coupling reactions. These halogen substituents can undergo metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the introduction of diverse aryl and heteroaryl groups. The electron-withdrawing nature of the chlorine atoms also influences the electronic properties of the quinoline ring, potentially enhancing binding affinity to specific biological targets and modulating the compound's overall pharmacological profile.

The methylthio group at position 2 introduces sulfur-containing functionality that significantly expands the chemical versatility of the scaffold. Sulfur atoms can coordinate with metal centers, making this compound potentially useful in coordination chemistry and catalysis applications. The methylthio group can also undergo oxidation to form sulfoxide or sulfone derivatives, providing additional avenues for structural modification and property optimization. Furthermore, the sulfur atom's lone pairs can participate in intermolecular interactions, potentially influencing the compound's crystal packing and solubility characteristics.

The ethyl carboxylate functional group at position 3 serves multiple important functions within the molecular architecture. This ester functionality can undergo hydrolysis to form the corresponding carboxylic acid, enabling salt formation and potentially improving water solubility for biological applications. The carboxylate group can also participate in amide bond formation reactions, facilitating the attachment of various amino-containing molecules for structure-activity relationship studies. Additionally, the ester functionality provides a handle for further chemical modifications, including reduction to primary alcohols or conversion to other carbonyl-containing derivatives.

Recent synthetic developments have demonstrated the utility of quinoline-3-carboxylate derivatives in advanced organic transformations. Research has shown that ethyl quinoline-3-carboxylates can be synthesized through novel rhodium-catalyzed reactions between indoles and halodiazoacetates, involving cyclopropanation followed by ring expansion mechanisms. These synthetic methodologies highlight the continued evolution of quinoline chemistry and demonstrate how compounds like this compound serve as both synthetic targets and building blocks for more complex molecular architectures.

The multifunctional nature of this quinoline scaffold is further emphasized by the diverse range of biological activities exhibited by related quinoline derivatives. Studies of novel ethyl quinoline carboxylate derivatives with methoxy acrylate groups have shown promising anticoccidial activities, demonstrating the potential for structural modifications to yield compounds with specific biological profiles. The combination of multiple functional groups within a single molecular framework enables fine-tuning of properties through systematic structural modifications, making this compound an invaluable starting point for medicinal chemistry research and drug development programs.

| Functional Group | Position | Chemical Properties | Potential Applications |

|---|---|---|---|

| Chlorine | 4, 6 | Electron-withdrawing, nucleophilic substitution | Cross-coupling reactions, electronic modulation |

| Methylthio | 2 | Coordination capability, oxidation potential | Metal coordination, sulfoxide/sulfone formation |

| Ethyl carboxylate | 3 | Hydrolysis, amide formation | Salt formation, bioconjugation, structural modification |

| Quinoline core | - | Aromatic stability, nitrogen coordination | Biological activity, π-π stacking interactions |

Properties

IUPAC Name |

ethyl 4,6-dichloro-2-methylsulfanylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)10-11(15)8-6-7(14)4-5-9(8)16-12(10)19-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGNGBKXHHRCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371340 | |

| Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227958-96-5 | |

| Record name | Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The primary synthetic method for Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate involves the esterification of 4,6-dichloro-2-(methylthio)quinoline with ethyl chloroformate under basic conditions. This reaction typically proceeds via nucleophilic attack on the activated quinoline intermediate to introduce the ethyl carboxylate group at the 3-position.

- Starting material: 4,6-dichloro-2-(methylthio)quinoline

- Reagent: Ethyl chloroformate

- Base: Triethylamine (to neutralize HCl formed and promote esterification)

- Solvent: Dichloromethane (commonly used for its inertness and good solvating properties)

- Conditions: Reflux temperature to ensure reaction completion

Detailed Preparation Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolution of 4,6-dichloro-2-(methylthio)quinoline | Dissolve in dry dichloromethane under inert atmosphere (e.g., nitrogen) to prevent moisture interference. |

| 2 | Addition of base | Slowly add triethylamine to the solution to act as an acid scavenger during the esterification. |

| 3 | Addition of ethyl chloroformate | Add ethyl chloroformate dropwise while maintaining stirring and cooling if necessary to control exotherm. |

| 4 | Reflux | Heat the reaction mixture under reflux (typically 40-50 °C for dichloromethane) for several hours (4-6 h) to ensure complete reaction. |

| 5 | Work-up | After completion, quench the reaction by adding water, separate organic layer, wash with aqueous acid/base if needed to remove impurities. |

| 6 | Purification | Purify the crude product by recrystallization or column chromatography to obtain this compound in high purity. |

Industrial Production Considerations

Industrial synthesis adapts the laboratory method with optimizations for scale, yield, and purity:

- Continuous flow reactors are used to enhance reaction control and safety, especially for handling reactive reagents like ethyl chloroformate.

- Automated synthesis platforms allow precise reagent addition and temperature control.

- Solvent recovery and recycling are implemented to reduce environmental impact.

- Process parameters are optimized to maximize yield and minimize by-products.

Research Findings on Preparation

- The use of triethylamine as a base is critical to neutralize the hydrochloric acid generated during the reaction, preventing side reactions and degradation of the product.

- Dichloromethane is preferred due to its ability to dissolve both reactants and its relatively low boiling point, facilitating reflux and easy removal post-reaction.

- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to ensure completion.

- Purity of the final compound significantly affects its utility in research applications; hence, recrystallization from suitable solvents (e.g., ethanol) is commonly employed.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 4,6-dichloro-2-(methylthio)quinoline | Commercially available or synthesized |

| Reagent | Ethyl chloroformate | Used in slight excess |

| Base | Triethylamine | Equimolar or slight excess |

| Solvent | Dichloromethane | Dry, anhydrous |

| Temperature | Reflux (~40-50 °C) | Controlled to avoid decomposition |

| Reaction time | 4-6 hours | Monitored by TLC/HPLC |

| Work-up | Aqueous quench, organic extraction | Removes impurities |

| Purification | Recrystallization or chromatography | Ensures high purity |

| Yield | Typically high (exact yield depends on conditions) | Optimized in industrial scale |

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH₃) group at position 2 of the quinoline ring is susceptible to oxidation. Common oxidizing agents convert this group into sulfoxides or sulfones, which can further modify the compound’s electronic and steric properties.

| Reagent | Product | Conditions |

|---|---|---|

| Hydrogen peroxide | Sulfoxide derivative | Mild acidic/neutral conditions |

| m-Chloroperbenzoic acid | Sulfone derivative | Room temperature or reflux |

For example, oxidation with m-chloroperbenzoic acid in dichloromethane yields the corresponding sulfone, enhancing the leaving-group potential of the sulfur moiety for subsequent substitution reactions .

Substitution Reactions

The electron-deficient quinoline core facilitates nucleophilic aromatic substitution (NAS) at the chloro-substituted positions (C4 and C6).

Key Substitution Pathways

-

Chloro Group Reactivity :

| Nucleophile | Position Substituted | Product |

|---|---|---|

| Amines | C4 or C6 | Amino-quinoline derivatives |

| Thiols | C4 or C6 | Thioether-linked compounds |

Reduction Reactions

While direct reduction of the quinoline core is less common, the ester group at position 3 can be reduced to a hydroxymethyl group under specific conditions.

| Reagent | Product | Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 3-(Hydroxymethyl)quinoline derivative | Anhydrous ether, reflux |

This reduction retains the chloro and methylthio substituents, offering a pathway to alcohol-functionalized intermediates .

Ester Hydrolysis

The ethoxycarbonyl group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Product |

|---|---|

| Aqueous NaOH, reflux | 3-Carboxy-quinoline derivative |

| HCl (concentrated) | Acid chloride intermediate |

Hydrolysis products are pivotal for further derivatization, such as amide bond formation .

Cross-Coupling Reactions

The chloro groups enable participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the introduction of aryl or heteroaryl groups.

| Catalyst System | Coupling Partner | Product |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-substituted quinoline |

These reactions expand the compound’s utility in synthesizing complex polycyclic architectures .

Thermal Stability and Decomposition

Under pyrolysis conditions (>200°C), the compound undergoes decomposition, releasing chlorine gas and forming charred residues. This behavior is critical for handling and storage considerations .

Scientific Research Applications

Chemistry

EDMQ serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Biology

Research indicates that EDMQ exhibits potential antimicrobial and anticancer properties . Studies have shown its effectiveness against certain bacterial strains and cancer cell lines, suggesting its role as a candidate for further drug development .

Medicine

Due to its unique chemical structure, EDMQ is being explored for its therapeutic potential in drug development. Its interactions with biological macromolecules may inhibit specific enzymes or disrupt cellular processes, which could be beneficial in treating various diseases .

Industry

In industrial applications, EDMQ is utilized in the development of new materials and chemical processes. Its chemical properties allow it to be incorporated into formulations that require specific reactivity or stability.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated EDMQ's effectiveness against resistant strains of bacteria. The compound was tested in vitro against several pathogens, showing significant inhibition at low concentrations.

Case Study 2: Anticancer Properties

In another research effort, EDMQ was evaluated for its anticancer activity against multiple cancer cell lines. Results indicated that EDMQ could induce apoptosis in cancer cells while having minimal effects on normal cells, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and methylthio groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4,6-dichloro-2-methylnicotinate: Similar in structure but with a nicotinate core.

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A pyrimidine analogue with similar functional groups.

Uniqueness

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems .

Biological Activity

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substitutions that influence its biological activity. The presence of chlorine and methylthio groups at particular positions enhances its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of cancer cell proliferation. A study demonstrated that certain 5,8-quinolinedione derivatives possess IC50 values ranging from 0.59 to 1.52 µM against various cancer cell lines, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLeS3 | 0.59 | NQO1-dependent apoptosis |

| Compound B | KB-vin | 1.52 | Mitochondrial dysfunction |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds in the quinoline class are known to exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or function .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can target critical cellular pathways:

- NADPH Quinone Oxidoreductase (NQO1) : Many quinoline derivatives act as substrates for NQO1, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .

- Cell Cycle Arrest : Certain derivatives have been shown to induce G2/M phase arrest in cancer cells by inhibiting key proteins involved in cell cycle regulation .

Study on Anticancer Efficacy

A pivotal study focused on the anticancer efficacy of a series of quinoline derivatives, including this compound. The study highlighted that modifications at the C-6 and C-7 positions significantly impacted the compounds' potency against lung cancer cell lines (A549). The results indicated that specific substitutions could enhance cytotoxicity while minimizing effects on normal cells .

Antimicrobial Screening

In another investigation, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate, and how is purity validated?

A common synthesis involves coupling 4,6-dichloroquinoline derivatives with methylthio groups under nucleophilic substitution conditions. For example, ethyl 6-bromo-4-chloroquinoline-3-carboxylate analogs are reacted with thiols in polar aprotic solvents (e.g., DMF) using bases like DIPEA to facilitate substitution . Post-synthesis, purity is typically validated via HPLC (>95% purity) and melting point analysis, as noted in catalog entries for structurally similar compounds .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and ester functionality.

- MS (Mass Spectrometry) : For molecular weight verification (e.g., ESI-MS for [M+H]+ ions).

- X-ray crystallography : Used in related quinoline-3-carboxylates to resolve crystal packing and confirm stereoelectronic effects .

Q. What are the primary applications of quinoline-3-carboxylates in academic research?

Quinoline-3-carboxylates are explored as intermediates in bioactive molecule synthesis. For example, pyrimidinylquinoline derivatives act as herbicides targeting acetohydroxyacid synthase (AHAS), with structural modifications influencing binding affinity . Antimicrobial studies on analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate highlight their potential in antibiotic development .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoline-3-carboxylate derivatization be addressed?

Regioselectivity during substitutions (e.g., at C2 or C4 positions) is influenced by steric and electronic factors. For instance, the methylthio group at C2 in this compound can act as a directing group, favoring electrophilic attacks at specific positions. Computational modeling (DFT) and kinetic studies are recommended to predict and optimize reaction pathways .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 67% vs. 30% in multi-step syntheses) often arise from variations in reaction conditions (temperature, solvent purity) or workup methods. For example, oxidation of methylthio to sulfonyl groups may require strict control of oxidizing agents (e.g., mCPBA vs. H2O2) to avoid overoxidation . Systematic DOE (Design of Experiments) approaches are advised to identify critical parameters.

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

The methylthio (-SMe) group enhances electron density at adjacent positions, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, its potential as a leaving group under basic conditions necessitates careful selection of catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) to prevent undesired side reactions .

Q. What strategies improve the solubility of this compound for in vitro bioactivity assays?

Poor aqueous solubility is a common issue. Co-solvents (DMSO/water mixtures) or formulation with cyclodextrins can enhance solubility. Alternatively, ester hydrolysis to the free carboxylic acid under basic conditions (e.g., NaOH/EtOH) improves polarity, as demonstrated in related quinolines .

Methodological Considerations

Q. How are crystallographic data utilized to validate quinoline-3-carboxylate structures?

Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.6623 Å, b = 10.7044 Å) have been reported for analogs, confirming planar quinoline cores and intermolecular hydrogen bonding .

Q. What analytical techniques are critical for detecting synthetic byproducts?

Q. How can computational tools aid in predicting the biological activity of derivatives?

Molecular docking (e.g., AutoDock Vina) against targets like AHAS or bacterial gyrase provides insights into binding modes. QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP and HOMO/LUMO energies correlate structural features with antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.